3-Chlorocoumarin
Overview
Description
3-Chlorocoumarin is an organic compound that belongs to the class of coumarin derivatives. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure. This compound is characterized by the presence of a chlorine atom at the third position of the coumarin ring.
Mechanism of Action
Target of Action
Coumarins, the class of compounds to which 3-chlorocoumarin belongs, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Coumarins are known to interact with their targets through various mechanisms, such as competitive inhibition . The specific interactions of this compound with its targets and the resulting changes at the molecular level remain to be elucidated.
Biochemical Pathways
Coumarins are known to influence various biochemical pathways, including those involved in inflammation and coagulation . The downstream effects of this compound’s action on these pathways would depend on the specific targets it interacts with.
Pharmacokinetics
Coumarins are generally known to have diverse pharmacokinetic properties . These properties can significantly impact the bioavailability of this compound, influencing its efficacy and safety profile.
Result of Action
Coumarins are known to exert various effects at the molecular and cellular levels, including anti-inflammatory, anticoagulant, and antioxidant effects .
Biochemical Analysis
Biochemical Properties
3-Chlorocoumarin, like other coumarins, is known for its diverse biological and therapeutic properties It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
They have demonstrated cytotoxic and cytostatic effects against various cancer cell lines, including lung, renal, breast, and leukemia cells . These compounds can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Coumarins are known to be involved in various metabolic pathways . They can be metabolized through two main pathways: 7-hydroxylation and the opening of the lactone ring with the loss of carbon dioxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chlorocoumarin can be synthesized through several methods. One common approach involves the chlorination of coumarin using N-chlorosuccinimide (NCS) as the chlorine source. The reaction typically occurs in an organic solvent under reflux conditions at temperatures ranging from 82°C to 200°C, in the presence of a metal salt catalyst. The reaction duration can vary from 8 to 45 hours, and the yield can reach up to 95.5% .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and reduce production costs. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: It can be oxidized to form coumarin-3-carboxylic acid or reduced to form 3-chlorodihydrocoumarin.
Cyclization Reactions: It can participate in cyclization reactions to form complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution: 3-Aminocoumarin, 3-Thiocoumarin.
Oxidation: Coumarin-3-carboxylic acid.
Reduction: 3-Chlorodihydrocoumarin.
Scientific Research Applications
3-Chlorocoumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anticoagulant properties and potential use in drug development.
Industry: Utilized in the synthesis of dyes, optical brighteners, and fluorescent probes
Comparison with Similar Compounds
Coumarin: The parent compound, widely used in perfumes and as a precursor for other derivatives.
4-Hydroxycoumarin: Known for its anticoagulant properties, used in medications like warfarin.
3-Bromocoumarin: Similar to 3-Chlorocoumarin but with a bromine atom, used in different synthetic applications
Uniqueness of this compound: this compound is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its chlorine atom provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
3-chlorochromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClO2/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCOPMSBJBNBCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238817 | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-45-5 | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorocoumarin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54855 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2H-1-Benzopyran-2-one, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10238817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chlorocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism behind the synthesis of 3-chlorocoumarins from aryl alkynoates using N-chlorosuccinimide (NCS) and a photocatalyst?
A1: Research has shown that 9-Mesityl-10-methylacridinium perchlorate can act as a visible-light photocatalyst in the synthesis of 3-chlorocoumarins from aryl alkynoates and NCS. [] This reaction is initiated by radicals and proceeds through a cascade mechanism:
Q2: How do substituents on the coumarin ring affect its reactivity in Perkin rearrangement reactions?
A2: Studies investigating the Perkin rearrangement of 3-halocoumarins to benzofuran-2-carboxylic acids reveal the influence of substituents on reaction rates. []
- Electron-withdrawing groups (e.g., halogens) at the 6-position accelerate both the base-catalyzed ring fission and the subsequent cyclization step. [] This acceleration is attributed to the stabilization of the negative charge developed during the ring-opening and the carbanion intermediate formed during cyclization.
- Electron-donating groups (e.g., methyl) at the 4-position have a negligible effect on the reaction rate. []
Q3: How does the presence of a halogen at the 3-position of coumarin influence its hydrolysis compared to unsubstituted coumarin?
A3: Halogen substituents at the 3-position significantly accelerate the hydrolysis of coumarins. [] This effect is consistent with the electronegative halogen atom making the carbonyl carbon more susceptible to nucleophilic attack by hydroxide ions. In contrast, methyl substituents at the 3- and 4-positions do not show a significant impact on the hydrolysis rate compared to unsubstituted coumarin. []
Q4: Can copper chloride be used to synthesize 3-chlorocoumarins, and if so, what is the mechanism?
A4: Yes, a regioselective chlorination of coumarins using copper(II) chloride (CuCl2) under visible light irradiation has been reported. [] This method relies on a ligand-to-metal charge transfer (LMCT) process:
- Regioselective Chlorination: The chlorine radical then selectively attacks the 3-position of the coumarin ring, forming the 3-chlorocoumarin product. []
Q5: What are some synthetic applications of this compound?
A5: this compound serves as a versatile building block in organic synthesis, particularly for constructing various coumarin derivatives:
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